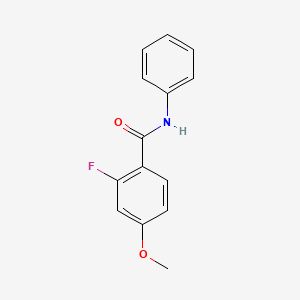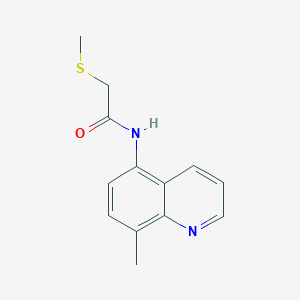
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide, also known as MSAQ, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising pharmacological properties.
科学研究应用
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to possess antimicrobial activity against several strains of bacteria and fungi. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
作用机制
The mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is not yet fully understood. However, studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of proteins involved in cell survival pathways. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can induce oxidative stress in cancer cells, leading to their death. N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cancer cell growth. Additionally, N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their death.
实验室实验的优点和局限性
One of the major advantages of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its potent anticancer and antimicrobial activity. This makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
未来方向
There are several future directions for the research and development of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in vivo. Furthermore, the potential use of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide in combination with other anticancer or antimicrobial agents should be explored. Additionally, further studies are needed to fully understand the mechanism of action of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide and its potential side effects.
合成方法
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide can be synthesized through a multistep process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride to form 8-methylquinoline-5-carbonyl chloride. This intermediate is then reacted with methyl mercaptan and sodium acetate to form N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide. The synthesis of N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide has been optimized to ensure high yield and purity.
属性
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-6-11(15-12(16)8-17-2)10-4-3-7-14-13(9)10/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZWMIRLOTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CSC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methylquinolin-5-yl)-2-methylsulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

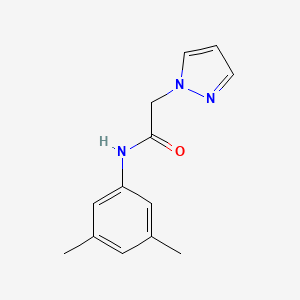
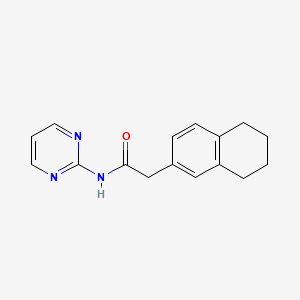
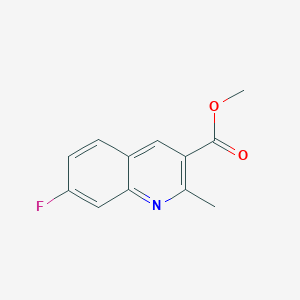


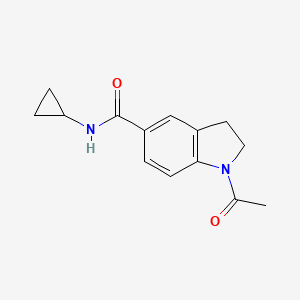
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
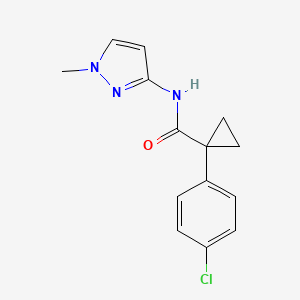
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)


